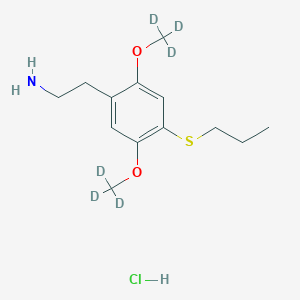
2,2,2-trifluoro-N-(thiazol-4-yl)acetamide
概要
説明
2,2,2-Trifluoro-N-(thiazol-4-yl)acetamide, also known as TFTA, is an organic compound belonging to the class of thiazoles. It is a colorless solid that is soluble in polar organic solvents such as ethyl acetate, acetonitrile, and dimethyl sulfoxide (DMSO). TFTA has been used for a variety of scientific research applications, including its role as a reagent in organic synthesis, a catalyst in biocatalysis, and an inhibitor in biochemical and physiological studies. In
科学的研究の応用
Pharmacology: Antimicrobial and Anticancer Agent
2,2,2-trifluoro-N-(thiazol-4-yl)acetamide: has been studied for its potential as an antimicrobial agent. It has been evaluated for in vitro activity against bacterial and fungal species, showing promise as a new molecule to combat microbial infections . Additionally, its derivatives have been tested for anticancer activity against human breast adenocarcinoma cancer cell lines, indicating its potential use in cancer therapy .
Agriculture: Fungicide and Pesticide Development
In the agricultural sector, thiazole derivatives, which include 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide , are being explored for their use as fungicides and pesticides. Their ability to inhibit microbial growth can be leveraged to protect crops from various diseases and pests .
Material Science: Chemical Synthesis and Modification
This compound is also relevant in material science, where it can be used in the synthesis and modification of materials. Its chemical structure allows for the introduction of fluorine atoms into other compounds, which can significantly alter their physical and chemical properties .
Biochemistry: Enzyme Inhibition and Protein Interaction
In biochemistry, 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide can be used to study enzyme inhibition and protein interactions. The thiazole ring is a key structural component in many biologically active molecules, and its modification can lead to new insights into enzyme mechanisms and drug design .
Industrial Applications: Catalyst and Intermediate
Industrially, this compound serves as a catalyst and an intermediate in various chemical reactions. Its trifluoroacetamide group can be used in the Gabriel synthesis of primary amines, providing a pathway for the synthesis of more complex organic compounds .
Environmental Applications: Biodegradation and Pollution Control
Lastly, the environmental applications of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide include its role in biodegradation processes and pollution control. Thiazole derivatives can be part of the formulation of biocides and other agents that help in reducing environmental contamination .
Safety and Hazards
作用機序
Target of Action
Thiazole derivatives have been studied for their pharmacological activities against various targets . For instance, some thiazole compounds have shown promising antimicrobial activity and anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of anticancer activity, molecular docking studies have been carried out to study the binding mode of active compounds with receptors .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Result of Action
Some thiazole compounds have shown promising antimicrobial and anticancer activities .
Action Environment
The compound’s storage conditions suggest that it should be kept at 2-8°c, away from moisture .
特性
IUPAC Name |
2,2,2-trifluoro-N-(1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2OS/c6-5(7,8)4(11)10-3-1-12-2-9-3/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLAEVGWZIFJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614069 | |
| Record name | 2,2,2-Trifluoro-N-(1,3-thiazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59134-92-8 | |
| Record name | 2,2,2-Trifluoro-N-(1,3-thiazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B1612664.png)







![(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B1612678.png)

